Cas no 131634-44-1 (1H-Indazole,3-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-)

1H-Indazole,3-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- structure
131634-44-1 structure
Product Name:1H-Indazole,3-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-
CAS-nummer:131634-44-1
MF:C18H20N4O2S
MW:356.442002296448
CID:135019
PubChem ID:14823425
Update Time:2025-04-19

1H-Indazole,3-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Indazole,3-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-
    • 1-(benzenesulfonyl)-3-(4-methylpiperazin-1-yl)indazole
    • 3-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-1H-Indazole
    • KHIZGIFPTFEOLM-UHFFFAOYSA-N
    • SCHEMBL1544929
    • 3-(4-methyl-l-piperazinyl)-l-phenylsulfonyl-1H-indazole
    • 1-(Benzenesulfonyl)-3-(4-methylpiperazin-1-yl)-1H-indazole
    • FT-0712549
    • DTXSID20564432
    • 1-benzenesulfonyl-3-(1-methyl-4-piperazinyl)-1 H-indazole
    • 3-(4methyl-1-piperazinyl)-1-phenylsulfonyl 1H-indazole
    • 3-(4-methyl-1-piperazinyl)-1-phenylsulfonyl-1 H-indazole
    • 3-(4- methyl-1-piperazinyl)-1-phenylsulfonyl-1H-indazole
    • 3-(4-methyl-1-piperazinyl)-1-phenylsulfonyl-1H-indazole
    • 3-(4-methyl-1-piperazinyl)-1phenylsulfonyl-1H-indazole
    • 3-(4-methyl-1-piperazinyl)-1-phenylsulfonyl 1H-indazole
    • 1-benzenesulfonyl-3-(1-methyl-4-piperazinyl)-1H-indazole
    • 131634-44-1
    • 1-benzenesulfonyl-3-(l-methyl-4-piperazinyl)-1H-indazole
    • 3-(4-methyl-1-piperazinyl)-1-phenylsulfony-1H-indazole
    • Inchi: 1S/C18H20N4O2S/c1-20-11-13-21(14-12-20)18-16-9-5-6-10-17(16)22(19-18)25(23,24)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
    • InChI-sleutel: KHIZGIFPTFEOLM-UHFFFAOYSA-N
    • LACHT: S(C1C=CC=CC=1)(N1C2C=CC=CC=2C(=N1)N1CCN(C)CC1)(=O)=O

Berekende eigenschappen

  • Exacte massa: 356.1309
  • Monoisotopische massa: 356.13069707g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 3
  • Complexiteit: 550
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.1
  • Topologisch pooloppervlak: 66.8Ų

Experimentele eigenschappen

  • PSA: 69.3

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